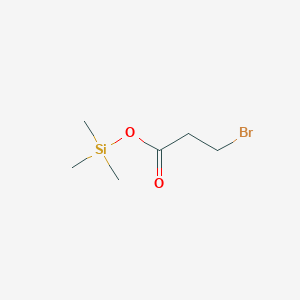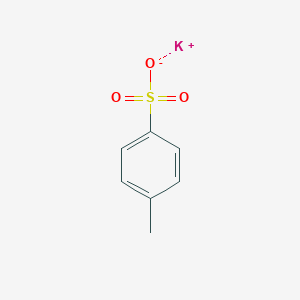
Potassium toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium toluenesulfonate is typically synthesized by neutralizing toluenesulfonic acid with potassium hydroxide. The reaction is as follows:
CH3C6H4SO3H+KOH→CH3C6H4SO3K+H2O
This reaction is carried out in an aqueous medium, and the product is isolated by evaporating the water and recrystallizing the solid.
Industrial Production Methods: On an industrial scale, this compound is produced by the sulfonation of toluene followed by neutralization with potassium hydroxide. The sulfonation process involves the reaction of toluene with sulfuric acid to form toluenesulfonic acid, which is then neutralized with potassium hydroxide to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Potassium toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group acts as a leaving group.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: It can be reduced to form toluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products:
Substitution: Alkylated products.
Oxidation: Sulfonic acids.
Reduction: Toluene.
Scientific Research Applications
Potassium toluenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterification and transesterification.
Biology: It is used in the preparation of certain biological buffers and reagents.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium toluenesulfonate involves its role as a strong acid and a good leaving group in chemical reactions. The sulfonate group is highly electron-withdrawing, which makes it an excellent leaving group in nucleophilic substitution reactions. This property is utilized in various organic synthesis processes .
Comparison with Similar Compounds
Sodium toluenesulfonate: Similar in structure but uses sodium instead of potassium.
Potassium benzenesulfonate: Similar sulfonate group but lacks the methyl group on the benzene ring.
Potassium methanesulfonate: Contains a sulfonate group attached to a methane instead of a benzene ring.
Uniqueness: Potassium toluenesulfonate is unique due to its specific combination of the toluene ring and the sulfonate group, which provides distinct reactivity and solubility properties compared to other sulfonates .
Properties
CAS No. |
16106-44-8 |
|---|---|
Molecular Formula |
C7H8KO3S |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
potassium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.K/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |
InChI Key |
JZEOFPSJMBFPMS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.[K] |
Key on ui other cas no. |
16106-44-8 |
physical_description |
DryPowde |
Related CAS |
104-15-4 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


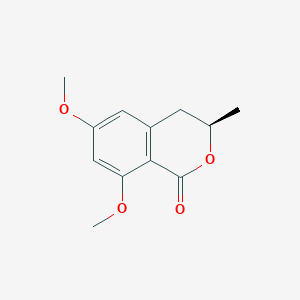
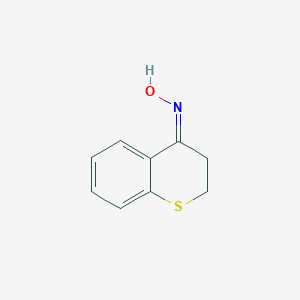
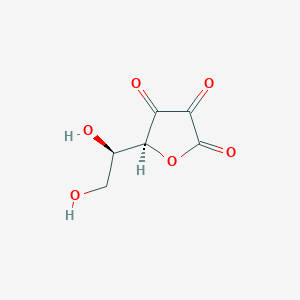
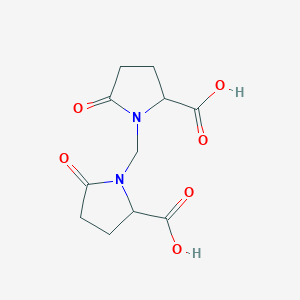

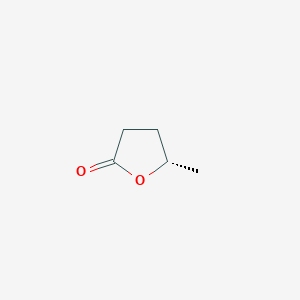
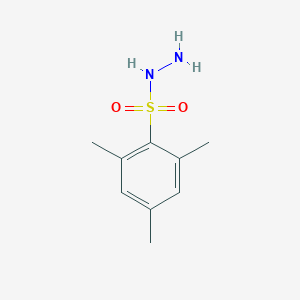
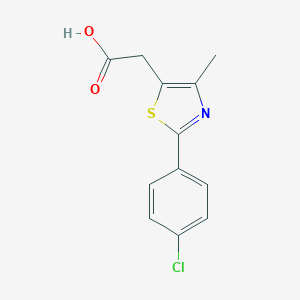
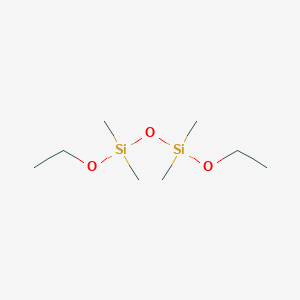
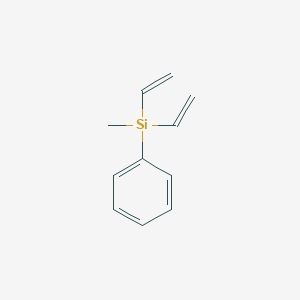
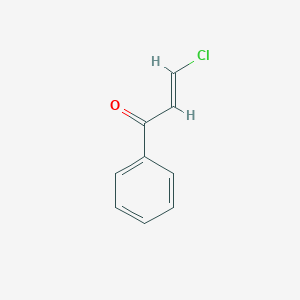
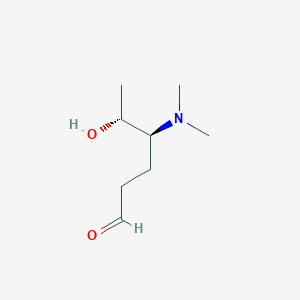
![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)
